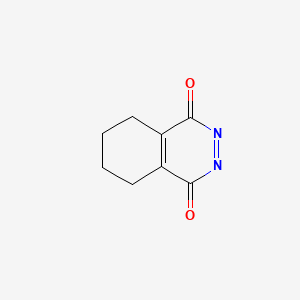

5,6,7,8-Tetrahydrophthalazine-1,4-dione

Description

5,6,7,8-Tetrahydrophthalazine-1,4-dione is a bicyclic heterocyclic compound featuring a phthalazine backbone with two ketone groups at positions 1 and 2. Its partially saturated structure distinguishes it from fully aromatic phthalazine derivatives, conferring unique physicochemical and biological properties. This compound serves as a precursor for synthesizing pharmacologically active heterocycles, including PDE5 inhibitors and chemiluminescent luminol derivatives .

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

5,6,7,8-tetrahydrophthalazine-1,4-dione |

InChI |

InChI=1S/C8H8N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H2 |

InChI Key |

DVMQMAJYNQLBIC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N=NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydrophthalazine-1,4-dione can be achieved through various methods. One common approach involves the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, followed by cyclization and reduction steps. The reaction typically requires a catalyst such as L-proline and is carried out in an ethanol medium .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of environmentally friendly catalysts and solvents is emphasized to ensure high yields and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.

Reduction: Reduction reactions can yield fully saturated phthalazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include various substituted phthalazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5,6,7,8-Tetrahydrophthalazine-1,4-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.

Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tautomeric Pair: N-Aminophthalimides

5,6,7,8-Tetrahydrophthalazine-1,4-dione exists in equilibrium with its tautomer, N-aminophthalimide, via imine-enamine interconversion . Key differences include:

- Polarity : Higher Rf value (0.41 vs. 0.33) in TLC (EA/MeOH = 9:1), indicating lower polarity .

- IR Spectroscopy: Phthalazine-1,4-dione: Peaks at 3461 cm⁻¹ (–NH–NH– stretch) and 1051 cm⁻¹ (N–N stretch). N-Aminophthalimide: Peaks at 3447/3482 cm⁻¹ (–NH2 stretch) and 1020 cm⁻¹ (N–N stretch) .

- Synthesis: Phthalazine-1,4-dione is synthesized under kinetic control, while N-aminophthalimide forms under thermodynamic conditions .

Halogenated Derivatives

1,4-Dichloro-5,6,7,8-Tetrahydrophthalazine (CAS 67279-24-7)

- Structure : Chlorine substituents at positions 1 and 4 enhance electrophilicity.

- Applications : Used in research settings; unstable in solution, requiring storage at –80°C .

- Safety : Hazard statements include H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .

5,6,7,8-Tetrabromo Derivatives

Physicochemical and Spectral Properties

Table 1: Comparative Data for Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.